2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride

Lipophilicity Calculated LogP Physicochemical Profiling

2‑Tert‑butyl‑1‑(2‑phenoxyethyl)piperazine dihydrochloride (CAS 1423024‑48‑9) is a pre‑formed dihydrochloride salt of a 1,2‑disubstituted piperazine. The molecule combines a bulky tert‑butyl group at position 2 of the piperazine ring with a 2‑phenoxyethyl substituent at N1, yielding a compound with a molecular weight of 335.31 g·mol⁻¹ and the formula C₁₆H₂₈Cl₂N₂O.

Molecular Formula C16H28Cl2N2O
Molecular Weight 335.31
CAS No. 1423024-48-9
Cat. No. B2749695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride
CAS1423024-48-9
Molecular FormulaC16H28Cl2N2O
Molecular Weight335.31
Structural Identifiers
SMILESCC(C)(C)C1CNCCN1CCOC2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C16H26N2O.2ClH/c1-16(2,3)15-13-17-9-10-18(15)11-12-19-14-7-5-4-6-8-14;;/h4-8,15,17H,9-13H2,1-3H3;2*1H
InChIKeyZTXNPOLPAHZILZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑Tert‑butyl‑1‑(2‑phenoxyethyl)piperazine dihydrochloride (CAS 1423024‑48‑9): Structural and Procurement Baseline


2‑Tert‑butyl‑1‑(2‑phenoxyethyl)piperazine dihydrochloride (CAS 1423024‑48‑9) is a pre‑formed dihydrochloride salt of a 1,2‑disubstituted piperazine. The molecule combines a bulky tert‑butyl group at position 2 of the piperazine ring with a 2‑phenoxyethyl substituent at N1, yielding a compound with a molecular weight of 335.31 g·mol⁻¹ and the formula C₁₆H₂₈Cl₂N₂O . It is primarily offered as a research‑grade building block (typical purity ≥95 %) by multiple suppliers and is intended for further chemical derivatisation or pharmacological profiling . The presence of both a hydrophobic tert‑butyl motif and a hydrogen‑bond‑accepting phenoxyethyl chain distinguishes it from simpler piperazine scaffolds and suggests a unique lipophilicity profile that cannot be replicated by mono‑substituted analogs.

Why 1‑(2‑Phenoxyethyl)piperazine, 2‑Tert‑butylpiperazine, or Simple Piperazine Salts Cannot Substitute for 1423024‑48‑9


The target compound’s differentiation rests on the simultaneous presence of a lipophilic tert‑butyl group and a moderately polar phenoxyethyl side‑chain on the same piperazine core. In‑class analogs such as 1‑(2‑phenoxyethyl)piperazine (LogP ≈ 1.2–1.6) or 2‑tert‑butylpiperazine (LogP ≈ 1.25) each possess only one of these features, resulting in substantially lower overall lipophilicity [1][2]. The dual substitution of 2‑tert‑butyl‑1‑(2‑phenoxyethyl)piperazine dihydrochloride pushes the calculated partition coefficient into the range 2.98–3.23, a property that is directly linked to membrane permeability, protein binding, and central nervous system (CNS) penetration potential. Simple replacement with a mono‑substituted piperazine or with a structurally distinct heterocycle (e.g., piperidine analogs) would not reproduce this precise lipophilicity window, making the specific disubstituted scaffold a non‑interchangeable entity in structure‑activity‑relationship (SAR) campaigns or in physicochemical optimisation workflows [3].

Quantitative Differentiation Evidence for 2‑Tert‑butyl‑1‑(2‑phenoxyethyl)piperazine dihydrochloride Versus Closest Analogs


Lipophilicity Differentiation: 2‑Tert‑butyl‑1‑(2‑phenoxyethyl)piperazine Dihydrochloride vs. 1‑(2‑Phenoxyethyl)piperazine and 2‑Tert‑butylpiperazine

The calculated partition coefficient (LogP) of the non‑salt form of the target compound exceeds that of its closest mono‑substituted analogs by approximately 1.5–2.0 log units. Specifically, multiple sources report a LogP for 2‑tert‑butyl‑1‑(2‑phenoxyethyl)piperazine (free base) in the range 2.98–3.23, whereas 1‑(2‑phenoxyethyl)piperazine returns a LogP of 1.36 and 2‑tert‑butylpiperazine returns a LogP of 1.25 [1]. This difference is quantitatively substantial; in the context of CNS drug‑likeness, a LogP shift from ~1.3 to ~3.1 is expected to increase blood‑brain barrier permeability several‑fold, altering both pharmacokinetics and target engagement profiles.

Lipophilicity Calculated LogP Physicochemical Profiling CNS Drug Design

Purity and Salt‑Form Consistency: Certified Dihydrochloride Salt vs. Free Base or Alternative Salts

Among the commercial sources of the target scaffold, the dihydrochloride salt (CAS 1423024‑48‑9) is routinely supplied at a minimum purity of 95 %, with several vendors guaranteeing NLT 97 % . By contrast, the free base (CAS 1379065‑77‑6) is less commonly stocked and often lacks a formal purity certificate, while alternative salts (e.g., hydrochloride with variable stoichiometry) are rarely encountered. The defined dihydrochloride stoichiometry ensures exact mass and reproducible solubility when formulating stock solutions in DMSO or aqueous buffers, a critical factor for high‑throughput screening or in‑vivo dosing studies.

Purity Specification Salt Form Reproducibility Procurement Quality

Structural Uniqueness: Dual‑Substituted Piperazine Scaffold vs. Piperidine Analog (CAS 1220020‑29‑0)

A structurally analogous piperidine compound, 3‑{2‑[4‑(tert‑butyl)phenoxy]ethyl}piperidine hydrochloride (CAS 1220020‑29‑0), exemplifies a scaffold‑hopping attempt that replaces the piperazine ring with piperidine. The piperazine core contributes an additional hydrogen‑bond acceptor (HBA count = 3 for the target vs. 2 for the piperidine analog) and a secondary amine that can serve as a hydrogen‑bond donor after de‑salting. This extra H‑bond functionality provides greater synthetic versatility for late‑stage functionalisation (e.g., amide coupling, sulfonamide formation) and can profoundly alter receptor‑ligand interaction profiles. Quantitative computed molecular properties highlight the difference: the target compound offers three hydrogen‑bond acceptors and one donor, versus two acceptors and no donor for the piperidine analog .

Core Heterocycle Hydrogen Bond Donors Drug‑likeness Scaffold Hopping

Limited Direct Biological Data: Statement of Evidence Gap

Despite claims on certain unauthorised vendor pages, no peer‑reviewed study or patent was identified that directly measures the receptor binding, enzyme inhibition, or cellular activity of 2‑tert‑butyl‑1‑(2‑phenoxyethyl)piperazine dihydrochloride and compares the values with a named structural analog in the same assay. The antioxidant evaluation of 1‑(phenoxyethyl)‑piperazine derivatives (Pietrzycka et al., 2006) provides class‑level support that substituents on the phenoxy ring modulate activity, but the specific compound is not included [1]. Therefore, any claims of superior potency, selectivity, or in‑vivo efficacy must be verified experimentally before procurement decisions are based on biological differentiation.

Biological Activity SAR Evidence Gap Procurement Caution

High‑Value Procurement Scenarios for 2‑Tert‑butyl‑1‑(2‑phenoxyethyl)piperazine dihydrochloride


CNS‑Targeted Fragment or Lead‑Like Library Design

With its calculated LogP of 2.98–3.23 and three hydrogen‑bond acceptors, 2‑tert‑butyl‑1‑(2‑phenoxyethyl)piperazine dihydrochloride occupies a physicochemical space consistent with orally bioavailable CNS drugs. Procurement of the dihydrochloride salt ensures a consistently weighed, soluble building block that can be directly used in parallel synthesis of CNS‑biased compound libraries, where the tert‑butyl group provides metabolic stability and the phenoxyethyl chain offers opportunities for π‑stacking interactions [1].

Late‑Stage Functionalisation via the Secondary Piperazine Amine

Unlike piperidine analogs that lack a second ring nitrogen, the piperazine scaffold retains a free NH after the N1‑phenoxyethyl substitution. This site can be selectively alkylated, acylated, or sulfonylated to generate diverse chemotypes. The high guaranteed purity (≥95 %) of the dihydrochloride salt reduces side‑reactions and simplifies purification, making it a preferred starting material for medicinal chemistry groups running multi‑step derivatisation campaigns .

Physicochemical Benchmarking and in Silico Model Calibration

The well‑defined molecular properties of this compound (exact mass 335.31 g·mol⁻¹, consistent LogP predictions across multiple platforms, known HBA/HBD counts) make it suitable as a calibration standard for computational models that predict ADME parameters. Suppliers offering batch‑specific certificates of analysis enable researchers to use the compound as a reference point when validating QSPR models for piperazine‑containing drug candidates .

Exploratory SAR Around 1‑(Phenoxyethyl)‑Piperazine Scaffolds

For teams already working on 1‑(phenoxyethyl)‑piperazine series (e.g., antioxidant or hypotensive agents), the 2‑tert‑butyl derivative provides a systematic, quantifiable increase in lipophilicity (ΔLogP ≈ +1.6 vs. the unsubstituted phenoxyethyl analog). This allows a direct test of the role of steric bulk and hydrophobicity on potency and selectivity without altering the core pharmacophore, a rationale supported by the class‑level findings of Pietrzycka et al. (2006) [1].

Quote Request

Request a Quote for 2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.